molecular formula C8H8F2O2S B2789562 1-(4-Fluorophenyl)ethanesulfonyl fluoride CAS No. 2172509-00-9

1-(4-Fluorophenyl)ethanesulfonyl fluoride

Cat. No.: B2789562
CAS No.: 2172509-00-9
M. Wt: 206.21
InChI Key: OETZFKJXYBEOPN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethanesulfonyl fluoride is an organic compound with the molecular formula C8H8F2O2S It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and an ethanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl magnesium bromide, followed by fluorination using sulfuryl fluoride gas (SO2F2). This method is efficient and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium iodide-sulfuryl fluoride (AISF) are common .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)ethanesulfonyl fluoride has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)ethanesulfonyl fluoride is unique due to the presence of both the fluorophenyl and ethanesulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-(4-fluorophenyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZFKJXYBEOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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